Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate
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Overview
Description
Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate is a chemical compound that belongs to the class of maleimides. Maleimides are known for their versatile reactivity and are widely used in various fields of chemistry and biology due to their ability to form stable covalent bonds with nucleophiles. This compound is characterized by the presence of a phthalate ester group and a maleimide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide intermediate. This intermediate is then reacted with dimethyl phthalate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The maleimide moiety can react with nucleophiles such as amines and thiols to form stable adducts.
Cycloaddition: The compound can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.
Polymerization: It can undergo polymerization reactions to form polyimides, which are used in high-performance materials.
Common Reagents and Conditions
Common reagents used in these reactions include amines, thiols, and dienes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of solvents like DMF or dichloromethane .
Major Products Formed
The major products formed from these reactions include various maleimide derivatives, cyclohexene derivatives, and polyimides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: The compound is used in the production of high-performance materials such as polyimides, which are utilized in aerospace and electronics
Mechanism of Action
The mechanism of action of Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate involves its ability to form covalent bonds with nucleophiles. The maleimide moiety reacts with nucleophilic groups such as amines and thiols, leading to the formation of stable adducts. This reactivity is exploited in various applications, including bioconjugation and polymerization .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound is similar in structure and is used to improve monoclonal antibody production.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Another related compound with applications in the synthesis of organotin complexes.
Uniqueness
Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate is unique due to its combination of a phthalate ester group and a maleimide moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-13(18)9-4-3-8(7-10(9)14(19)21-2)15-11(16)5-6-12(15)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGVBKPWEJWRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C(=O)C=CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334193 |
Source
|
Record name | Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62351-82-0 |
Source
|
Record name | Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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